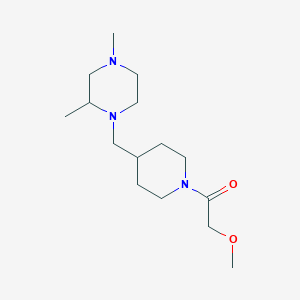
1-(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)-2-methoxyethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)-2-methoxyethanone is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of piperidine derivatives and has shown promising results in various scientific research studies.
Applications De Recherche Scientifique
Synthesis and Ligand Evaluation
Research on related compounds has explored their synthesis and evaluation as ligands for mapping specific receptor sites, such as dopamine D2 receptors. For instance, the study by Penjišević et al. (2016) synthesized new compounds to probe the dopamine D2 receptor arylpiperazine binding site, demonstrating the utility of these chemicals in understanding receptor-ligand interactions and potentially aiding in the design of new therapeutic agents (Penjišević et al., 2016).
Structural Analysis
Another aspect of research involves the structural analysis of compounds, as seen in the work of Dega-Szafran et al. (2006), who studied the complex of 1,4-dimethylpiperazine mono-betaine with p-hydroxybenzoic acid through X-ray diffraction. This type of research provides insights into the molecular configurations and interactions that are crucial for the development of new materials or pharmaceuticals (Dega-Szafran et al., 2006).
Antimicrobial Studies
Compounds structurally related to 1-(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)-2-methoxyethanone have been explored for their antimicrobial properties. Prakash et al. (2013) synthesized and characterized compounds for their potential antimicrobial activities, highlighting the importance of these molecules in developing new antimicrobial agents (Prakash et al., 2013).
Propriétés
IUPAC Name |
1-[4-[(2,4-dimethylpiperazin-1-yl)methyl]piperidin-1-yl]-2-methoxyethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29N3O2/c1-13-10-16(2)8-9-18(13)11-14-4-6-17(7-5-14)15(19)12-20-3/h13-14H,4-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPLSEBHFIUYWPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1CC2CCN(CC2)C(=O)COC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)-2-methoxyethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(1H-indol-3-yl)ethyl)-2-(benzo[d][1,3]dioxole-5-carboxamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2681912.png)
![3-Methyl-6,7-dihydro-5H-cyclopenta[C]pyridin-7-amine hcl](/img/structure/B2681914.png)
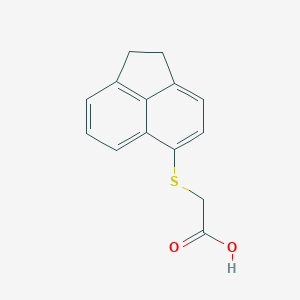


![6-(((3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-((tetrahydrofuran-2-yl)methyl)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2681921.png)

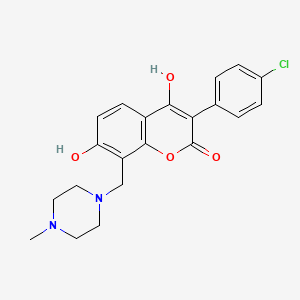
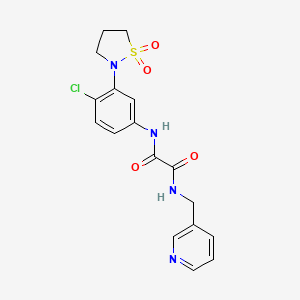
![N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-iodobenzamide](/img/structure/B2681927.png)


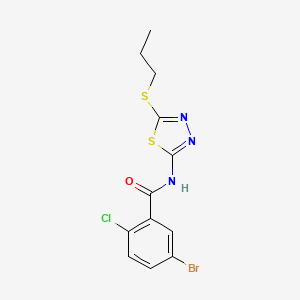
![4-(4-Benzhydrylpiperazin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B2681933.png)